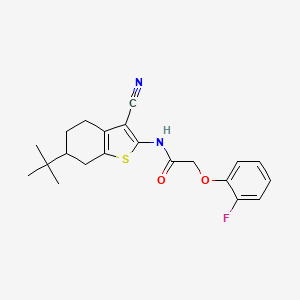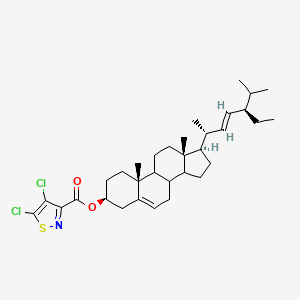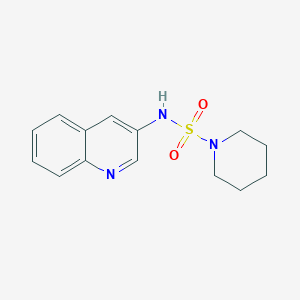![molecular formula C19H13Cl2N3O2 B11075626 5-[(3,4-dichlorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11075626.png)
5-[(3,4-dichlorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-DICHLOROPHENYL ({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL) ETHER is a complex organic compound that features a dichlorophenyl group, a pyrrole ring, and an oxadiazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DICHLOROPHENYL ({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL) ETHER typically involves multiple steps, starting with the preparation of the individual components, such as the dichlorophenyl group, the pyrrole ring, and the oxadiazole moiety. These components are then linked together through a series of chemical reactions, including condensation and cyclization reactions. Common reagents used in these reactions include dichlorobenzene, pyrrole, and various catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress to achieve consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-DICHLOROPHENYL ({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL) ETHER can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-DICHLOROPHENYL ({3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL) ETHER has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
Der Wirkungsmechanismus von 5-[(3,4-Dichlorphenoxy)methyl]-3-[4-(1H-Pyrrol-1-yl)phenyl]-1,2,4-oxadiazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme und Rezeptoren binden, deren Aktivität hemmen und zu verschiedenen biologischen Wirkungen führen. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, die am mikrobiellen Wachstum beteiligt sind, wodurch es antimikrobielle Eigenschaften zeigt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(2,5-Dimethyl-1H-Pyrrol-1-yl)-N’-(2-(substituiert)acetyl)benzohydrazide: Diese Verbindungen teilen sich die Pyrrol-1-yl-Gruppe und haben ähnliche biologische Aktivitäten gezeigt.
3-(1H-Pyrrol-1-yl)-2-Oxazolidinon-Analoga: Diese Verbindungen enthalten ebenfalls die Pyrrol-1-yl-Gruppe und zeigen antimikrobielle Eigenschaften.
Einzigartigkeit
Die Einzigartigkeit von 5-[(3,4-Dichlorphenoxy)methyl]-3-[4-(1H-Pyrrol-1-yl)phenyl]-1,2,4-oxadiazol liegt in der Kombination der Dichlorphenoxy- und Oxadiazol-Einheiten, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C19H13Cl2N3O2 |
|---|---|
Molekulargewicht |
386.2 g/mol |
IUPAC-Name |
5-[(3,4-dichlorophenoxy)methyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H13Cl2N3O2/c20-16-8-7-15(11-17(16)21)25-12-18-22-19(23-26-18)13-3-5-14(6-4-13)24-9-1-2-10-24/h1-11H,12H2 |
InChI-Schlüssel |
HARXTGHENDOATH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)COC4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopentanecarboxylic acid, 3-[[(2-aminophenyl)amino]carbonyl]-1,2,2-trimethyl-](/img/structure/B11075546.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(quinolin-8-yl)acetamide](/img/structure/B11075556.png)
![4-[9-(4-chlorophenyl)-1,3-dioxohexahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazol-2(1H)-yl]benzonitrile](/img/structure/B11075561.png)
![1-(4-Chlorophenyl)-3-[3-(4-phenylpiperazin-1-yl)propyl]thiourea](/img/structure/B11075573.png)
![5-(3-Methoxyphenyl)-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11075589.png)
![1-(4-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11075599.png)
![2,2,2-Trifluoroethyl 2-[(1-phenylethyl)carbamoyl]cyclohexanecarboxylate](/img/structure/B11075602.png)


![5,5-dimethyl-6,17-dithia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B11075608.png)
![(4Z)-4-{3,5-diiodo-4-[(4-nitrobenzyl)oxy]benzylidene}-2-[4-(propan-2-yl)phenyl]-1,3-oxazol-5(4H)-one](/img/structure/B11075624.png)


